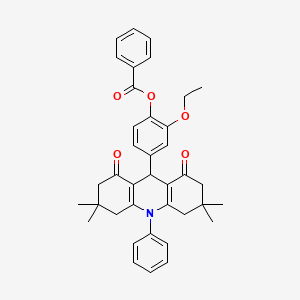![molecular formula C19H30N2O3S B6099191 1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6099191.png)
1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, a thiomorpholine ring, and a phenoxypropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 2-methoxy-4-hydroxybenzaldehyde with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate.
Introduction of the pyrrolidinylmethyl group: The epoxide intermediate is then reacted with pyrrolidine in the presence of a suitable base to form the pyrrolidinylmethyl-substituted phenoxypropanol.
Formation of the thiomorpholine ring: The final step involves the reaction of the pyrrolidinylmethyl-substituted phenoxypropanol with thiomorpholine under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrrolidinylmethyl groups can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanol derivatives.
科学的研究の応用
1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
類似化合物との比較
Similar Compounds
- 1-[2-Methoxy-4-(morpholin-4-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- 1-[2-Methoxy-4-(piperidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- 1-[2-Methoxy-4-(azepan-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Uniqueness
1-[2-Methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to the presence of the pyrrolidinylmethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
1-[2-methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-23-19-12-16(13-20-6-2-3-7-20)4-5-18(19)24-15-17(22)14-21-8-10-25-11-9-21/h4-5,12,17,22H,2-3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRASDIFQJUJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B6099141.png)
![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ETHOXY-3-METHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6099150.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B6099187.png)

![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6099226.png)
